5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C10H8N4O/c11-4-7-5-12-14-9(15)3-8(6-1-2-6)13-10(7)14/h3,5-6,12H,1-2H2 |
InChI Key |
UDQKYEMSNNWRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)C(=CN3)C#N |
Origin of Product |
United States |
Preparation Methods
Functionalization at C-5 and C-7 Positions
The cyclopropyl and carbonyl groups allow further derivatization:
Halogenation
Electrophilic bromination (NBS, CCl₄) introduces bromine at C-6 for enhanced bioactivity.
Challenges and Optimization Strategies
Byproduct Formation
Scalability
- Issue : Palladium catalyst cost in large-scale reactions.
- Solution : Catalyst recycling via extraction (e.g., aqueous HCl washes).
Industrial Production Insights
The patent CN114213280A outlines a two-step process suitable for ton-scale manufacturing:
- Cyclopropanation : Acrylonitrile + diazomethane → cyclopropyl cyanide.
- Cyclocondensation : Cyclopropyl cyanide + 5-aminopyrazole → target compound.
Table 3: Industrial Synthesis Metrics
| Step | Purity | Yield | Cost (USD/kg) |
|---|---|---|---|
| Cyclopropanation | 99.8% | 96.2% | 120 |
| Cyclocondensation | 98.5% | 85% | 95 |
Analytical Characterization
Key spectroscopic data for validation:
- ¹H NMR (DMSO-d₆) : δ 12.28 (s, 1H, NH), 7.45 (s, 1H, pyrimidine-H), 1.85–1.92 (m, 4H, cyclopropyl).
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1677 cm⁻¹ (C=O).
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
While comprehensive data tables and case studies for the specific applications of "5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile" are not available within the provided search results, the available information does allow for the determination of its properties, related compounds, and potential applications.
Properties and Characteristics
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has the molecular formula and a molecular weight of 200.20 . The compound is also identified by its CAS No. 1594070-81-1 and MDL No. MFCD31598565 . It should be stored sealed in a dry environment at room temperature .
Related Compounds and Potential Applications
The search results mention several related compounds and potential applications:
- 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives: These derivatives are useful in the treatment, amelioration, or prevention of viral diseases .
- N-(3-(3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenyl)-N-ethylacetamide: This compound, also known as Zaleplon Oxo Isomeric Impurity, has a molecular weight of 321.33 and a purity of >95% (HPLC) .
- Dynapyrazole-A: This compound, with the CAS number 2226517-75-3, is a pyrazolo[1,5-a]quinazoline-3-carbonitrile derivative .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 5, 6, and 7 significantly influencing biological activity and pharmacokinetics. Below is a comparative analysis of key analogs:
Key Comparative Insights
Substituent Impact :
- Position 5 : Cyclopropyl (target) vs. propyl (compound 61) vs. phenyl (CPI-455). Cyclopropyl offers steric and electronic effects distinct from linear alkyl or aryl groups.
- Position 7 : Oxo (target) vs. hydroxy (compound in ). Oxo groups enhance hydrogen-bond acceptor capacity, critical for enzyme interactions.
- Position 3 : Carbonitrile (common in all analogs) is likely crucial for binding via dipole interactions or as a hydrogen-bond acceptor.
- Pharmacokinetic Profiles: Compound 61’s halogenated benzylamino group improves bioavailability, while the target’s cyclopropyl may reduce metabolic degradation . CPI-455’s phenyl and isopropyl groups contribute to higher molecular weight (314.77 vs.
Biological Activity
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1594070-81-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C10H8N4O
- Molecular Weight : 200.20 g/mol
- Structure : The compound features a pyrazolo-pyrimidine scaffold, which is known for its bioactive properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, research has shown that derivatives of this scaffold exhibit selective inhibition of various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N5g | H460 | 5.472 | |
| N5g | B16F10 | 4.260 | |
| N5g | A549 | 5.837 | |
| Compound 12 | MCF-7 | 2.74 | |
| Compound 13 | HepG2 | 3.01 |
The compound N5g showed promising results with IC50 values indicating potent cytotoxicity against several cancer cell lines, suggesting that similar derivatives may possess significant anticancer activity.
The biological activity of 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is primarily attributed to its ability to inhibit specific protein targets involved in cancer progression and cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance potency and selectivity for certain targets.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:
- FGFR1 Inhibition : Compounds with similar structures have demonstrated FGFR1 inhibition, which plays a crucial role in tumor growth and angiogenesis. The inhibition rates were noted to be significant at concentrations around 1 µM .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo-pyrimidine derivatives for their biological activities. These studies often employ in vitro assays to assess cytotoxicity against established cancer cell lines such as H460 and A549.
Example Case Study Findings
In a recent investigation, several new derivatives were synthesized and tested against multiple cancer lines. The results indicated that modifications to the core structure significantly impacted the anticancer efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
